Nonadeca-6,8-diynoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
nonadeca-6,8-diynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-10,15-18H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCGDIJOEZNVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639868 | |
| Record name | Nonadeca-6,8-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174063-97-9 | |
| Record name | 6,8-Nonadecadiynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174063-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonadeca-6,8-diynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90639868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Strategies for Nonadeca-6,8-diynoic Acid Synthesis
The creation of the this compound backbone relies on robust carbon-carbon bond-forming reactions, followed by functional group manipulations to yield the final carboxylic acid.
Organometallic Coupling Reactions for Diyne Formation
The Cadiot-Chodkiewicz coupling is a cornerstone reaction for the synthesis of unsymmetrical 1,3-diynes, making it a highly relevant method for preparing the core structure of this compound. nih.govalfa-chemistry.comrsc.org This copper-catalyzed reaction involves the cross-coupling of a terminal alkyne with a 1-haloalkyne. nih.govalfa-chemistry.comrsc.org The accepted mechanism proceeds through the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. alfa-chemistry.com This is followed by oxidative addition of the copper acetylide to the haloalkyne and subsequent reductive elimination to furnish the 1,3-diyne. alfa-chemistry.com
A general representation of the Cadiot-Chodkiewicz coupling is as follows:
R¹-C≡C-H + X-C≡C-R² --[Cu(I), base]--> R¹-C≡C-C≡C-R²
For the synthesis of a precursor to this compound, suitable starting materials would be undec-1-yne and 1-bromo-oct-1-yne. The reaction is sensitive to the substrates, with phenyl and hydroxyalkyl groups attached to the alkyne known to promote the reaction. alfa-chemistry.com Modifications to the classical Cadiot-Chodkiewicz coupling have been developed to improve efficiency and selectivity, including the use of gold catalysts or phosphine-based ligands. alfa-chemistry.comrsc.org For instance, a gold-catalyzed cross-coupling of terminal alkynes with alkynyl hypervalent iodine reagents has been shown to be highly selective for producing asymmetric 1,3-diynes. alfa-chemistry.com
| Coupling Partners for a this compound Precursor | Catalyst System | Product |
| Undec-1-yne | CuCl, n-BuNH₂, NH₂OH·HCl | Heptadeca-6,8-diyn-1-ol |
| 1-Bromo-oct-1-yne |
This table illustrates a hypothetical Cadiot-Chodkiewicz coupling to form a C17 alcohol precursor, which can then be further functionalized to the C19 acid.
Chemo- and Regioselective Functionalization of Alkyne Precursors
The functionalization of alkyne precursors with high chemo- and regioselectivity is critical in the synthesis of complex molecules like this compound. researchgate.netorganic-chemistry.org Transition metal-catalyzed reactions are pivotal in controlling where new functional groups are introduced on the alkyne. researchgate.net For instance, the hydroboration of conjugated diynes using a copper catalyst can produce enynylboronates with high regio- and stereoselectivity. nih.gov These boron-substituted enynes are versatile intermediates for further transformations. nih.gov
In the context of preparing this compound, a terminal alkyne precursor could be selectively functionalized at the terminal position. For example, the reaction of a terminal alkyne with a suitable electrophile in the presence of a transition metal catalyst can lead to the desired functionalized product. The choice of catalyst and ligands is crucial for directing the regioselectivity of the addition across the triple bond. researchgate.net Rhodium(I) complexes, for example, have been used for the chemo- and regioselective intermolecular cross-cyclotrimerization of alkynes. nih.gov
Esterification and Amidation Pathways for Carboxylic Acid Derivatization
Once a long-chain diynoic acid like this compound is synthesized, it can be converted to various derivatives, such as esters and amides, to modify its properties or for further functionalization.
Esterification: The conversion of carboxylic acids to esters is a fundamental transformation. For polyunsaturated fatty acids, methods that avoid harsh conditions are preferable to prevent isomerization or degradation of the sensitive diyne moiety. jfda-online.com Acid-catalyzed esterification using methanolic hydrogen chloride or boron trifluoride in methanol (B129727) are common methods. psu.edu For instance, free fatty acids can be esterified rapidly by heating with 10% sulfuric acid in methanol, although this strong acid can be detrimental to polyunsaturated systems. psu.edu A milder, two-step enzymatic approach involving hydrolysis followed by esterification has also been employed for omega-3 polyunsaturated fatty acids, which could be applicable to diynoic acids. mdpi.com
Amidation: Direct amidation of carboxylic acids with amines often requires high temperatures, which can be unsuitable for sensitive molecules. rsc.org The use of coupling reagents is a common strategy to facilitate amide bond formation under milder conditions. N,N'-carbonyldiimidazole (CDI) has been used as a coupling reagent for the preparation of fatty acid amides, including those derived from polyunsaturated fatty acids, with moderate to quantitative yields. unit.no Another approach involves the use of trichlorotriazine (B8581814) as a cost-effective activating agent for the OH-group of the carboxylic acid, enabling amide formation. nih.gov For long-chain fatty acids, direct amidation can be achieved by heating a mixture of the acid and an amine, with the reaction rate being dependent on temperature and the ratio of reactants. researchgate.net
Synthesis of Positional Isomers and Structural Analogues of Diynoic Acids
The synthesis of positional isomers of diynoic acids is important for studying structure-activity relationships. For example, a series of diynoic fatty acids have been synthesized and studied for their inhibitory effects on enzymes like soybean lipoxygenase and prostaglandin (B15479496) synthetase. doi.org In one study, octadeca-9,12-diynoic acid was shown to be a potent inhibitor, while other positional isomers showed no detectable inhibition. doi.org
The synthesis of these isomers often employs similar strategies to those used for this compound, with the key difference being the chain lengths of the starting alkyne and haloalkyne precursors in the Cadiot-Chodkiewicz coupling. For example, the synthesis of octadeca-9,11-diynoic acid was achieved via a Cadiot-Chodkiewicz coupling between a bromoalkyne and a terminal alkyne functionalized with a carboxylic acid. nih.gov
A study on the synthesis of 2-hydroxy-nonadeca-10,12-diynoic acid provides a concrete example of building a long-chain diynoic acid. publish.csiro.au The synthesis involved the Cadiot-Chodkiewicz coupling of 1-iodo-hex-1-yne and undec-10-yn-1-ol to produce heptadeca-10,12-diyn-1-ol. publish.csiro.au This alcohol was then further elaborated to the final 2-hydroxy acid. This general approach can be adapted to synthesize a variety of positional isomers by choosing the appropriate starting materials.
| Precursor 1 | Precursor 2 | Coupling Method | Product |
| 1-Iodo-hex-1-yne | Undec-10-yn-1-ol | Cadiot-Chodkiewicz | Heptadeca-10,12-diyn-1-ol |
| Bromoalkyne 7 | Dec-9-ynoic acid 9 | Cadiot-Chodkiewicz | Octadeca-9,11-diynoic acid |
This table provides examples of precursors used in the synthesis of positional isomers and analogues of diynoic acids.
Polymerization Dynamics and Mechanisms
Topochemical Polymerization of Diacetylenic Fatty Acids
Topochemical polymerization is a type of solid-state reaction where the crystalline structure of the monomer dictates the stereochemistry and morphology of the resulting polymer. wikipedia.org For diacetylenic fatty acids like Nonadeca-6,8-diynoic acid, this process is highly dependent on the precise alignment of the diacetylene rods of neighboring molecules. The reaction proceeds with minimal atomic or molecular movement, essentially transforming a single crystal of the monomer into a single crystal of the polymer. nih.govnih.gov This method is advantageous as it can produce highly crystalline and stereoregular polymers without the need for solvents or catalysts. wikipedia.orgnih.gov
The polymerization of diacetylenic fatty acids is not spontaneous but is initiated by external energy sources. wikipedia.org The most common method is exposure to ultraviolet (UV) light, although gamma-ray irradiation, thermal annealing, or even mechanical stress can also induce polymerization. oup.comdtic.mil
Upon absorbing UV radiation, the diacetylene group becomes excited, leading to the formation of a diradical species. oaepublish.com This initiation step is the start of a chain reaction that propagates through the crystal. The polymerization process is often accompanied by a distinct color change, with the initially colorless monomer crystals turning blue or red as the conjugated polymer backbone forms. oup.comnih.gov This chromatic transition is a hallmark of polydiacetylene formation and is directly related to the growing length of the π-conjugated system in the polymer. yorku.ca
The feasibility of topochemical polymerization is strictly governed by the geometric arrangement of the monomer molecules in the crystal lattice, a principle established by Schmidt's criteria for solid-state reactions. For the 1,4-addition polymerization of diacetylenes to occur, specific spatial parameters are required.
The packing of the monomer units must align the diacetylene moieties in a ladder-like structure. The critical parameters for reactivity are the repeat distance of the monomers along the stacking axis (d) and the angle of the diacetylene rod with respect to this axis (γ).
| Parameter | Ideal Value for Polymerization | Significance |
| Monomer Repeat Distance (d) | ~4.9 Å | This distance allows for the formation of covalent bonds between adjacent monomers with minimal lattice disruption. |
| Diacetylene Rod Angle (γ) | ~45° | This orientation facilitates the 1,4-addition reaction pathway. |
| Inter-carbon Distance (C1...C4') | 3.4 - 4.0 Å | The distance between the first carbon of one diacetylene group and the fourth carbon of an adjacent group is crucial for bond formation. oaepublish.com |
Table 1: Crystallographic Parameters for Topochemical Polymerization of Diacetylenes.
If the monomer crystal packing does not meet these stringent requirements, polymerization will not occur, or will be inefficient. acs.org Factors such as the length of the alkyl chain and the nature of the headgroup can influence this packing. nih.gov For instance, bulky headgroups can increase the distance between diacetylene units, hindering polymerization. nih.gov
The polymerization of this compound proceeds via a 1,4-addition mechanism. Following the initial photo-excitation, the resulting diradical attacks a neighboring monomer. This process repeats, propagating the polymer chain through the crystal lattice. oaepublish.com
The reaction can be visualized as a "turnstile" mechanism, where the monomer units pivot slightly to allow for the formation of new covalent bonds. yorku.ca This sequential addition creates a unique and highly conjugated polymer backbone consisting of alternating double and triple bonds (an ene-yne structure). oaepublish.comyorku.ca This extended π-electron system is responsible for the characteristic optical and electronic properties of polydiacetylenes. The structure of the resulting polymer backbone is predetermined by the packing of the monomers in the crystal lattice. researchgate.net
The microstructure of the resulting polymer, Poly(this compound), is typically that of highly ordered, crystalline fibers or domains. Since the polymerization occurs within the solid state, the crystalline order of the monomer is largely retained in the polymer. nih.gov
Techniques used to analyze the microstructure include:
X-ray Diffraction (XRD): Confirms the retention of crystalline order and determines the polymer lattice parameters. It can show whether the polymerization proceeds as a single-crystal-to-single-crystal transformation. oup.com
Spectroscopy (Visible and Infrared): Visible absorption spectroscopy is used to monitor the polymerization process and characterize the electronic structure of the conjugated backbone, identifying the blue and red phases of the polymer. oup.comuni-luebeck.de Infrared spectroscopy can be used to follow the disappearance of the monomer's diacetylene bonds and the appearance of the polymer backbone vibrations. oup.com
Microscopy (e.g., Brewster Angle Microscopy, Atomic Force Microscopy): These techniques allow for the direct visualization of the polymer film's morphology, revealing the size and orientation of crystalline domains. uni-luebeck.deresearchgate.net
Research has shown that the polymerization does not always proceed perfectly, and the resulting polymer may have a deteriorated crystalline lattice compared to the monomer. oup.com The final conversion of monomer to polymer may also be incomplete, with saturation occurring at around 55% in some diacetylenic acid systems. oup.com
Solution-Phase Polymerization Approaches
While solid-state topochemical polymerization is the most common and effective method for creating highly ordered polydiacetylenes, polymerization in solution presents a different set of challenges and potential outcomes.
In contrast to the ordered environment of a crystal, monomers in solution are randomly oriented and have much greater freedom of movement. Initiating polymerization in solution, typically through the use of radical initiators, leads to different reaction pathways. nih.gov
For diacetylene compounds, solution-phase polymerization can result in both 1,2- and 1,4-addition reactions, leading to a less regular polymer structure compared to the purely 1,4-addition seen in the solid state. oaepublish.com The kinetics of such radical polymerizations are complex and can be influenced by factors like monomer concentration, solvent, and temperature. mdpi.com
Studies on related carboxylic acid monomers in aqueous solutions show that parameters like pH and ionic strength significantly affect the polymerization rate due to electrostatic interactions. mdpi.com For diynoic acid derivatives, the aggregation of the amphiphilic molecules into micelles or other structures in solution could potentially create localized regions of order, influencing the polymerization outcome. However, achieving the long-range order necessary for the formation of extended, highly conjugated polydiacetylene chains, as seen in the solid state, is generally not feasible in solution. nih.gov The result is often the formation of oligomers or polymers with shorter conjugation lengths and lower crystallinity. nih.gov
Mechanistic Insights into Diyne Polymerization Pathways
Understanding the mechanisms of diyne polymerization is crucial for controlling polymer structure and properties. Several distinct pathways have been elucidated, often involving organometallic intermediates or radical species.
The [2+2+2] cycloaddition mechanism, particularly when catalyzed by cobalt, is believed to involve the formation of a cobaltacyclopentadiene intermediate. researchgate.net This intermediate then reacts with a third unsaturated partner (like a nitrile) to form the final aromatic or heteroaromatic ring, regenerating the catalyst. The regioselectivity of the reaction is governed by the electronic properties of both the cobaltacyclopentadiene intermediate and the incoming nitrile. researchgate.net In surface-assisted polycyclotrimerization, scanning tunneling microscopy has provided direct evidence for a two-step [2+2+2] cyclization reaction pathway for diyne monomers on a gold surface. iphy.ac.cn
Oxidative coupling , often referred to as Glaser coupling, is a classic method for synthesizing 1,3-diynes and can be extended to polymerization. researchgate.net The mechanism, particularly with the widely used Hay catalyst (a copper-TMEDA complex), involves the formation of a Cu(I) acetylide intermediate. researchgate.net This species is then oxidized, likely by O₂, to generate a dimeric Cu(II) acetylide, which proceeds through the final oxidative coupling step to form the diyne linkage. researchgate.net
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds via a well-established catalytic cycle. The reaction is a 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. The Cu(I) catalyst is essential for lowering the activation energy and ensuring high regioselectivity, leading exclusively to the 1,4-disubstituted triazole product. rsc.org This high fidelity is what makes AACP an effective method for producing well-defined linear polytriazoles. rsc.org
A distinct pathway involves radical polymerization initiated by Bergman cyclization . This mechanism is relevant for enediyne compounds, where the diradical generated from the Bergman cyclization of the enediyne moiety can initiate the radical polymerization of various monomers. nih.gov Theoretical models suggest that diradical initiators are most effective at producing high molecular weight polymers when a chain transfer agent is present, allowing for propagation via a monoradical mechanism and avoiding rapid intramolecular termination of the growing diradical chains. nih.gov
The mechanism for the Ag₂WO₄-catalyzed polymerization of CO₂, diynes, and alkyl dihalides is unique. acs.org This step-growth process allows for the incorporation of carbon dioxide into the polymer backbone to form poly(alkynoate)s. acs.org The ability to create ethynyl-terminated telechelic polymers suggests a controlled process where the catalytic system remains active and can re-initiate polymerization upon the addition of more monomer. acs.org
Table 2: Comparison of Diyne Polymerization Mechanisms
| Mechanism | Initiation | Key Intermediates | Common Catalysts/Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| [2+2+2] Cycloaddition | Metal-alkyne complexation | Metallacyclopentadiene (e.g., Cobaltacyclopentadiene) | Co, Ni, Rh complexes | Atom-economical, forms aromatic rings in the backbone. | researchgate.netiphy.ac.cn |
| Oxidative Coupling (Glaser) | Deprotonation of terminal alkyne | Cu(I) and Cu(II) acetylides | Cu salts with an amine base and an oxidant (O₂) | Forms a new C-C bond between two terminal alkynes. | researchgate.net |
| Azide-Alkyne Cycloaddition (CuAAC) | Coordination of alkyne and azide to Cu(I) | Copper acetylide, triazolide intermediates | Cu(I) salts | High efficiency and regioselectivity ("click" reaction), forms triazole rings. | rsc.org |
| Radical Polymerization | Bergman cyclization of enediyne | Diradical species | Thermal or photochemical initiation | Forms high molecular weight polymer via radical propagation, often requires a chain transfer agent. | nih.gov |
| Ag-Catalyzed Polycarboxylation | Catalytic activation of alkyne and CO₂ | Organosilver intermediates | Ag₂WO₄ | Incorporates CO₂ into the polymer backbone, can produce telechelic polymers. | acs.org |
Supramolecular Architecture and Self Assembly
Self-Assembly Principles of Long-Chain Diynoic Acids
The spontaneous organization of long-chain diynoic acids into ordered architectures is a complex interplay of several non-covalent forces. The final structure is determined by the delicate balance between hydrophobic, hydrogen bonding, and π-π stacking interactions.
The primary driving force for the self-assembly of diynoic acids in aqueous environments or at interfaces is the hydrophobic effect. lu.se The long n-alkyl chains are expelled from polar surroundings, leading to their aggregation to minimize contact with water. This aggregation is stabilized by van der Waals forces between the methylene (B1212753) groups of adjacent chains. researchgate.net
The efficiency of this process, known as alkyl chain packing, is crucial for forming stable, ordered assemblies. Key characteristics of this packing include:
Chain Length: Longer alkyl chains provide a greater tendency for self-association, resulting in tighter and more ordered monolayer films. ncsu.edu For instance, the interaction energy for an 18-carbon chain is sufficient to create highly ordered films. ncsu.edu
Interdigitation: In many assemblies, the alkyl chains of adjacent molecules interdigitate, maximizing van der Waals contacts and leading to densely packed lamellar structures. researchgate.net
Epitaxy: When assembled on a crystalline substrate like highly ordered pyrolytic graphite (B72142) (HOPG), the alkyl chains can align with the underlying lattice, a phenomenon known as epitaxy, which promotes the formation of highly ordered phases. purdue.eduresearchgate.net
| Interaction Type | Description | Key Factors |
| Hydrophobic Effect | The tendency of non-polar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Minimization of unfavorable interactions between the hydrocarbon tail and water. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Proximity and surface area of interacting alkyl chains. |
| Alkyl Chain Packing | The ordered arrangement of hydrocarbon chains to maximize attractive forces and minimize empty space. | Chain length, substrate lattice matching (epitaxy), and interdigitation. |
The carboxylic acid head group provides a strong, directional interaction that complements the hydrophobic packing of the alkyl tails. This group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and an acceptor (the carbonyl oxygen). nih.govwikipedia.org
In the self-assembly of diynoic acids, the most common and stabilizing arrangement is the formation of hydrogen-bonded dimers. purdue.edu Adjacent molecules align in a head-to-head orientation, allowing their carboxylic acid groups to form a cyclic motif stabilized by two hydrogen bonds. purdue.edupurdue.edu This network significantly enhances the stability of the resulting monolayers and other supramolecular structures. purdue.eduoaepublish.com The formation of these extensive hydrogen-bond networks is a critical factor in stabilizing the entire protein structure and can play a role in activation and allostery. uni-bayreuth.de These interactions are indispensable for the formation of complex biological structures like proteins and nucleic acids. nih.gov
The conjugated diyne (buta-1,3-diyne-1,4-diyl) system introduces another critical non-covalent interaction: π-π stacking. nih.gov This interaction arises from the electrostatic attraction between the electron-rich π-systems of parallel, adjacent diyne rods. The typical distance for these interactions is in the range of 3.4–3.5 Å. rsc.org
Formation of Ordered Nanostructures
The interplay of the aforementioned self-assembly principles allows Nonadeca-6,8-diynoic acid and related compounds to form a variety of well-defined nanostructures at interfaces and in solution.
At air-water or solid-liquid interfaces, long-chain diynoic acids readily form highly ordered, two-dimensional films.
Monolayers: A single layer of molecules can be formed, for example, by spreading a solution of the diynoic acid onto a water subphase in a Langmuir-Blodgett trough. purdue.edu Upon compression, the molecules organize into a dense film. These monolayers can be transferred to solid substrates, where they often form lamellar, or stripe-like, phases. researchgate.netpurdue.edu On substrates like graphene, these molecules can form one-dimensional arrays with sub-10 nm feature sizes. researchgate.net
Multilayers: By repeatedly transferring monolayers onto a substrate, well-ordered multilayer films can be constructed. acs.orgpsu.edu These structures are stabilized by the combination of alkyl chain packing between layers and the hydrogen-bonding networks within the planes of the carboxylic acid groups.
| Nanostructure | Formation Method | Key Structural Features |
| Monolayer | Langmuir-Blodgett/Langmuir-Schaefer deposition, solution casting on substrates. | Single layer of molecules, often forming ordered lamellar (stripe) phases. Head-to-head dimer formation. researchgate.netpurdue.edu |
| Multilayer | Layer-by-layer transfer of monolayers. | Stacked layers of ordered molecules, maintaining intermolecular order. acs.org |
In bulk aqueous solution, the amphiphilic character of diynoic acids drives the formation of colloidal aggregates to sequester the hydrophobic tails from water. tainstruments.com
Vesicles: These are spherical, hollow structures composed of a bilayer membrane, much like a biological cell membrane. The diynoic acid molecules arrange with their hydrophobic tails pointing inward to form the core of the bilayer and their hydrophilic carboxylic acid heads facing the external aqueous environment and the internal aqueous core. Stable polydiacetylene vesicles can be fabricated from diynoic acids, with the final properties often depending on the specific alkyl chain length. researchgate.netrsc.org These vesicles are typically formed using methods like film hydration or injection. rsc.org
Micelles: These are simpler aggregates where the hydrophobic tails form a core and the hydrophilic heads form an outer shell that is in contact with the surrounding water. tainstruments.com While vesicle formation is common for double-tailed lipids, single-chain amphiphiles like diynoic acids can also form micelles or other complex assemblies like discoidal or thread-like micelles, particularly in mixed systems. nih.govresearchgate.net The concentration at which these structures begin to form is known as the critical micelle concentration (CMC). tainstruments.com
Nanofiber and Nanorod Morphologies
There is currently no specific experimental evidence in the reviewed literature detailing the formation of nanofiber or nanorod morphologies from the self-assembly of this compound. However, based on the behavior of other long-chain fatty acids and peptide amphiphiles, the formation of such elongated nanostructures is plausible. The self-assembly process is influenced by factors like pH, ionic strength, and the rate of assembly. For instance, self-assembling peptides have been shown to form nanofibers with uniform diameters, and the morphology can sometimes be tuned from nanofibers to nanorods by altering the molecular structure. researchgate.netpurdue.edu The interplay of hydrogen bonding between the carboxylic acid headgroups and van der Waals interactions among the nonadecyl chains would be the primary driving forces for the formation of one-dimensional structures like nanofibers or nanorods.
Stimuli-Responsive Supramolecular Assemblies
Stimuli-responsive materials, which can change their properties in response to external triggers, are a key area of research in supramolecular chemistry. Fatty acids, as a class, are known to exhibit stimuli-responsive behavior. uclouvain.be
Photoresponsive Self-Assembly and Disassembly
Direct photoresponsive self-assembly and disassembly of this compound itself has not been reported. However, the diacetylene functionality within its structure presents a clear potential for photo-induced transformations. Diacetylenic compounds are well-known to undergo topochemical polymerization upon exposure to UV light, leading to the formation of highly conjugated polydiacetylene backbones. This polymerization can dramatically alter the optical and mechanical properties of the self-assembled structures.
In other systems, photoresponsiveness is often introduced by incorporating photoswitchable moieties like azobenzene (B91143). The reversible trans-cis photoisomerization of azobenzene can be used to control the assembly and disassembly of supramolecular structures. researchgate.net For fatty acid systems, a photoacid generator can be employed to induce a pH change upon UV irradiation, which in turn triggers a transition in the self-assembled morphology from micelles to vesicles or lamellar phases. nist.gov While not demonstrated for this compound, these strategies could potentially be applied to control its self-assembly with light.
pH-Responsive and Thermoresponsive Behavior
Thermoresponsive Behavior: The thermal responsiveness of long-chain fatty acid assemblies is linked to the melting transition of the alkyl chains. At lower temperatures, the chains are typically in a more ordered, solid-like state, while at higher temperatures they become more disordered and fluid. This change in chain packing can lead to alterations in the morphology and properties of the supramolecular assembly. For the broader class of thermoresponsive polymers, understanding the molecular parameters that influence their behavior is crucial for designing materials with predictable properties for applications like drug delivery and tissue engineering. nih.gov However, no specific studies on the thermoresponsive behavior of this compound have been found.
Theoretical and Computational Modeling of Supramolecular Constructs
Computational modeling has become an indispensable tool for understanding and predicting the self-assembly of molecules into complex supramolecular structures. nih.gov Techniques such as molecular dynamics (MD) simulations can provide atomistic-level insights into the driving forces and mechanisms of self-assembly. These methods can be used to predict the structure of aggregates, calculate interaction energies, and explore the influence of various factors like solvent and temperature on the assembly process.
Advanced Material Science Applications
Nonlinear Optical Properties of Poly(Diynoic Acids)
Polydiacetylenes are renowned for their significant third-order nonlinear optical (NLO) properties, a direct consequence of the extensive π-electron delocalization along their conjugated ene-yne backbone. researchgate.net This characteristic makes them promising materials for applications in photonics and all-optical signal processing. mdpi.comchemrxiv.org
The third-order NLO response in polydiacetylenes is primarily an electronic phenomenon, characterized by an ultrafast response time, typically in the picosecond or femtosecond range. mdpi.com This response is described by the third-order susceptibility, χ(3), a complex quantity where the real part relates to the nonlinear refractive index (n₂) and the imaginary part corresponds to nonlinear absorption, such as two-photon absorption (TPA). mdpi.comarxiv.org
The mechanism is rooted in the interaction of an intense light field with the delocalized π-electrons of the polymer backbone. This interaction induces a nonlinear polarization in the material. The magnitude of this response is strongly dependent on the electronic structure, particularly the energy levels of the ground state, a one-photon excited state, and a two-photon excited state. researchgate.net Theoretical frameworks like the three-essential states model are often used to explain the spectral dispersion of the NLO susceptibility. researchgate.net In many PDAs, multiphoton absorption processes, including two-photon and even four-photon absorption, have been identified as significant contributors to the nonlinear optical behavior at various wavelengths. mdpi.comnih.gov
Table 1: Representative Third-Order Nonlinear Optical Susceptibility (χ(3)) for Polydiacetylenes
| Material/System | Wavelength (nm) | Measured χ(3) (esu) | Measurement Technique |
| Polydiacetylene (general) | 1064 | ~ 6.4 x 10⁻¹⁰ | Z-scan |
| Aromatic Polydiacetylenes (LB Films) | 800 | ~ 8 x 10⁻¹¹ | Z-scan |
| Aromatic Polydiacetylenes (LB Films) | 615 | ~ 2 x 10⁻¹⁰ | Z-scan |
Note: This table presents representative values for the polydiacetylene class of materials to illustrate the typical magnitude of their nonlinear optical response. Specific values for poly(Nonadeca-6,8-diynoic acid) are not available in the cited literature.
The enhancement of NLO properties in polydiacetylenes is a key area of research, aiming to tailor materials for specific applications like all-optical switching. chemrxiv.org Several strategies are employed to optimize the material design:
Side-Group Engineering : The chemical nature of the side groups attached to the diacetylene monomer can significantly influence the packing of the polymer chains, the electronic structure of the backbone, and consequently, the NLO response. researchgate.net The long alkyl chain and the carboxylic acid headgroup of this compound are expected to influence its solid-state packing and the resulting polymer's properties.
Controlling Polymer Morphology : The arrangement of polymer chains, whether in single crystals, amorphous films, or nanostructures like vesicles, has a profound impact on the NLO properties. For instance, studies have shown that the arrangement of polymer chains in polydiacetylene nanocrystals can be more favorable for higher nonlinearity compared to nanovesicles. researchgate.net
π-Conjugated Substituents : Introducing π-conjugating substituents directly bonded to the PDA backbone is a strategy to further enhance the delocalization of electrons and thereby increase the third-order nonlinear optical susceptibilities. researchgate.net
Optimization also involves identifying spectral windows where the nonlinear refractive index is large, while linear and nonlinear absorption are minimal to enable efficient device operation. mdpi.com
Integration into Smart Materials
The unique chromic properties of polydiacetylenes make them ideal candidates for integration into "smart" materials that respond to external stimuli. This responsiveness stems from conformational changes in the conjugated polymer backbone.
Diacetylene monomers like this compound can be self-assembled into structures such as vesicles or films. Upon topochemical polymerization, typically initiated by UV irradiation, they form a blue-colored polymer (absorption maximum ~640 nm). google.com This "blue phase" is relatively non-fluorescent.
Exposure to various external stimuli, including heat, mechanical stress, pH changes, or the binding of specific molecules, can induce a distortion of the π-conjugated backbone. google.com This perturbation leads to a visible color change from blue to red (absorption maximum ~550 nm) and a simultaneous emergence of strong fluorescence. google.com This dual chromogenic (color-changing) and fluorogenic (fluorescence-inducing) response forms the basis for a wide array of sensing applications.
A patent for related polyacetylene carboxylic acids describes how dispersions of their zinc salts, upon UV exposure, turn blue. google.com Subsequent heating causes an irreversible color change from blue to yellow, demonstrating the principle of a chromogenic response to thermal stimuli. google.com It is highly probable that poly(this compound) would exhibit similar behavior, making it a potential component for temperature indicators or other chromogenic sensors.
The transition between the blue and red phases of polydiacetylenes represents a dynamic polymeric system. This dynamism can be harnessed for creating materials with responsive functionalities. The reversibility or irreversibility of the color transition can be tuned by controlling the chemical structure of the monomer and the morphology of the polymer assembly.
These systems are a subset of a broader class of materials known as dynamic polymers or "dynamers," which can modify their constitution in response to external signals. 20.210.105 In the context of polydiacetylenes, the stimulus-induced conformational change is a physical rearrangement of a covalently bonded polymer chain. By incorporating polydiacetylenes into more complex architectures, such as composites or hybrid materials, it is possible to create sophisticated responsive systems. For example, the incorporation of nanoparticles into polydiacetylene vesicles can modulate their responsive properties. 20.210.105 The principles of dynamic covalent chemistry, where reversible covalent bonds allow polymers to adapt their structure, are also being explored to create advanced responsive materials. chemrxiv.orgrsc.orgmdpi.com
Applications in Organic Electronics and Photonics
The semiconducting nature of the π-conjugated backbone of polydiacetylenes suggests their potential for use in organic electronic and photonic devices. While this is an area of ongoing research for the broader class of PDAs, specific studies on this compound are limited.
The primary application space for PDAs in this domain lies in photonics, leveraging their strong NLO properties for devices like all-optical switches and logic gates. chemrxiv.org The ability to process light signals directly without conversion to electrical signals is a key goal in high-speed optical communications.
In organic electronics, the charge transport properties of the material are paramount. π-conjugated polymers are the active components in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com The performance of these devices depends critically on the material's charge carrier mobility, energy levels of the frontier molecular orbitals (HOMO and LUMO), and its organization in thin films. mdpi.com While many organic semiconductors are designed with donor-acceptor architectures to tune these properties, the intrinsic conductivity of polydiacetylenes is also an area of interest. The processability of diynoic acids like this compound into thin films, for example, via the Langmuir-Blodgett technique, could enable their integration into electronic device structures. arxiv.org Further research would be needed to characterize the specific electronic properties of poly(this compound) to assess its suitability for these applications.
Bio-Inspired Smart Materials and Self-Healing Systems
The field of advanced material science is increasingly drawing inspiration from biological systems to create "smart" materials capable of responding to environmental stimuli and, in some cases, repairing themselves. While direct research on this compound in this specific context is not extensively documented in publicly available literature, its molecular structure is highly relevant to the creation of polydiacetylene (PDA)-based smart materials. This section will, therefore, discuss the principles of using long-chain diynoic acids, such as this compound, as building blocks for these advanced applications.
The core of this application lies in the topochemical polymerization of diacetylene monomers. researchgate.netresearchgate.net When organized in a specific, crystalline arrangement, these monomers can undergo a 1,4-addition polymerization reaction, typically initiated by UV irradiation or thermal treatment, to form a conjugated polymer backbone known as polydiacetylene. researchgate.netsemanticscholar.org This process is foundational to creating materials with dynamic, stimuli-responsive properties.
Detailed Research Findings
Research into diacetylene-based materials has revealed their significant potential for creating bio-inspired smart systems. The self-assembly of diacetylene monomers is a critical, bio-mimetic step that dictates the properties of the final polymeric material. researchgate.netsci-hub.st This supramolecular organization, often guided by hydrogen bonding and van der Waals forces, pre-arranges the diacetylene units into the precise alignment needed for topochemical polymerization. nih.gov The resulting polydiacetylenes are notable for their chromic properties; they can undergo dramatic and reversible color changes in response to external stimuli such as heat, pH, or mechanical stress. researchgate.netresearchgate.net This color change is due to conformational changes in the conjugated polymer backbone, which alters its electronic structure and, consequently, its absorption of visible light. researchgate.net
This stimuli-responsive behavior is the hallmark of a "smart" material. For instance, vesicles and films made from polymerizable diacetylenic acids have been developed as sensors. researchgate.netresearchgate.net The general principle is outlined in the table below, illustrating how a diynoic acid monomer can be transformed into a functional smart material.
| Step | Process | Description | Resulting Property |
| 1 | Monomer Self-Assembly | Diynoic acid molecules, like this compound, spontaneously arrange into ordered structures (e.g., vesicles, films). This is driven by non-covalent interactions. | Ordered monomer array |
| 2 | Topochemical Polymerization | The assembled monomers are exposed to UV light or heat, causing the diacetylene groups to polymerize into a conjugated polydiacetylene (PDA) backbone. researchgate.netnih.gov | Stabilized, colored material (typically blue) |
| 3 | Stimuli-Response | The PDA material is exposed to an external stimulus (e.g., heat, mechanical stress). This perturbs the conjugated backbone. | Chromic shift (e.g., blue to red), often with fluorescence onset researchgate.net |
Furthermore, the concept of self-healing has been successfully integrated into polydiacetylene systems. The supramolecular nature of the initial monomer assembly can allow for the repair of structural defects. sci-hub.st If the polymer matrix is damaged, the reversible nature of the non-covalent bonds can facilitate realignment and repair. Some advanced systems are designed with dynamic chemical bonds or encapsulated healing agents that are released upon damage, triggering a polymerization or cross-linking reaction to heal the material. mdpi.comwsu.edumdpi.com Research on other long-chain diynoic acids, such as 10,12-pentacosadiynoic acid, has led to the development of radiochromic films used for dosimetry, demonstrating the versatility of this class of materials. researchgate.net
The potential for this compound to be used in these applications is based on its fundamental chemical structure. The long alkyl chain and the carboxylic acid headgroup provide the amphiphilicity needed for self-assembly, while the diacetylene core is the polymerizable unit essential for forming the smart polymer.
Biosensing Technologies
Principles of Biosensor Integration for Diynoic Acid Derivatives
The integration of diynoic acid derivatives, like Nonadeca-6,8-diynoic acid, into biosensors is primarily based on the principle of stimulus-induced chromatic transition of their polymerized form, polydiacetylene (PDA). mdpi.com Diacetylene monomers, when organized in a suitable manner such as in vesicles or films, can be polymerized by UV irradiation to form a blue-colored PDA with a characteristic absorption maximum around 640 nm. frontiersin.orgrsc.org This "blue phase" is relatively non-fluorescent. mdpi.com
The core principle of biosensing lies in the perturbation of the conjugated ene-yne backbone of the PDA polymer upon interaction with a target analyte. semanticscholar.orgumich.edu This disruption, caused by factors like mechanical stress, temperature changes, pH variations, or specific binding events, induces a conformational change in the polymer backbone. mdpi.comresearchgate.net This change shortens the effective conjugation length of the polymer, resulting in a shift of the absorption maximum to around 540 nm (the "red phase") and a concurrent emergence of red fluorescence. nih.govfrontiersin.org
For biosensor applications, the surface of the diacetylene assembly is functionalized with biorecognition elements that can specifically interact with the target analyte. semanticscholar.orgnih.gov This interaction provides the necessary stimulus to trigger the blue-to-red transition, enabling label-free colorimetric and fluorometric detection. mdpi.comnih.gov The intensity of the color or fluorescence change can be correlated to the concentration of the analyte, allowing for quantitative analysis. researchgate.net The versatility of this system allows for the detection of a wide array of analytes, including proteins, nucleic acids, metal ions, and microorganisms. mdpi.comfrontiersin.org
Conjugation Strategies for Biorecognition Elements
Effective biosensing using diynoic acid-based platforms relies on the successful attachment of biorecognition elements to the diacetylene assembly. These elements provide the specificity required to detect target analytes. Various conjugation strategies have been developed to immobilize a wide range of biorecognition molecules, including proteins, antibodies, nucleic acids (aptamers), and carbohydrates. semanticscholar.orgcsic.esnih.gov
Covalent Bonding: This is a widely used and robust method for attaching biorecognition elements. kaust.edu.sa It involves the formation of a stable covalent bond between functional groups on the diacetylene monomer and the biorecognition molecule. kaust.edu.sa Common strategies include:
Amide Coupling: The carboxylic acid headgroup of diynoic acids like this compound can be activated, for instance using N-hydroxysuccinimide (NHS) esters and carbodiimide (B86325) chemistry (like EDC), to react with primary amines present in proteins and aminated aptamers. researchgate.netresearchgate.netnih.gov
Thiol-Maleimide Chemistry: Thiol groups on cysteine residues of proteins can react with maleimide-functionalized diacetylenes.
Click Chemistry: This refers to a class of reactions that are rapid, specific, and high-yielding, such as the copper-catalyzed azide-alkyne cycloaddition.
Non-Covalent Interactions:
Hydrophobic Insertion: Biorecognition elements containing a hydrophobic segment can be inserted into the hydrophobic bilayer of diacetylene vesicles. rsc.org
Affinity Binding: This strategy utilizes strong and specific non-covalent interactions. For example, biotinylated biorecognition elements can be attached to streptavidin-functionalized diacetylene assemblies.
Table 1: Common Biorecognition Elements and Their Conjugation Targets
| Biorecognition Element | Target Functional Group on Biomolecule | Common Conjugation Chemistry |
| Proteins/Antibodies | Primary amines (-NH2) in lysine (B10760008) residues | NHS-ester chemistry |
| Carboxyl groups (-COOH) in aspartic/glutamic acid | Carbodiimide chemistry (EDC/NHS) | |
| Thiol groups (-SH) in cysteine residues | Maleimide chemistry | |
| Nucleic Acids (Aptamers) | Aminated modifications at the termini | NHS-ester chemistry |
| Carbohydrates | Diols | Boronic acid interactions ccspublishing.org.cn |
Development of Chromogenic and Fluorogenic Biosensors Based on Diyne Polymerization
The development of chromogenic (color-based) and fluorogenic (fluorescence-based) biosensors is a direct application of the unique optical properties of polydiacetylenes (PDAs). researchgate.net The stimulus-induced transition from a blue, non-fluorescent state to a red, highly fluorescent state forms the basis of detection. mdpi.comresearchgate.net This dual-mode signaling enhances the reliability and sensitivity of the biosensor.
The design of these biosensors involves the careful selection and modification of diacetylene monomers. For instance, incorporating specific recognition moieties into the headgroup of the diacetylene monomer can create a sensor tailored for a particular analyte. rsc.org An example is the functionalization with thymine-1-acetic acid or orotic acid to create selective sensors for lead ions (Pb2+). rsc.org
The sensitivity of these biosensors can be tuned by altering the chemical structure of the diacetylene monomers, such as the length of the alkyl chain. nih.gov Shorter alkyl chains generally lead to more sensitive sensors as the organized structure is more easily perturbed. nih.gov
Table 2: Examples of Chromogenic and Fluorogenic Biosensors
| Target Analyte | Recognition Element | Signal Change | Reference |
| Influenza Virus | Sialic Acid | Blue to Red Color Change | mdpi.com |
| Lead Ions (Pb2+) | Thymine-1-acetic acid (TAA) or Orotic Acid (OA) | Blue to Red Color Change & Fluorescence Enhancement | rsc.org |
| Acetylcholinesterase | Myristoylcholine | Color and Fluorescence Recovery | acs.org |
| Double-stranded DNA | Amino-functionalized PDA | Colorimetric Change | frontiersin.org |
| Cationic Surfactants | Modified PDA Vesicles | Blue to Red Color Change & Fluorescence Enhancement | researchgate.net |
The versatility of this platform has led to the development of sensors for a wide range of targets, including pathogens, toxins, and biomarkers. researchgate.netacs.org The straightforward visual detection, often possible with the naked eye, makes these biosensors particularly attractive for point-of-care diagnostics and environmental monitoring. researchgate.netrsc.org
Electrochemical Biosensors Utilizing this compound Assemblies
While colorimetric and fluorogenic detection methods are prevalent, diynoic acid assemblies, including those of this compound, can also be integrated into electrochemical biosensors. These sensors measure changes in electrical properties upon analyte binding. The organized structure of self-assembled diacetylene monolayers or multilayers on an electrode surface provides a suitable matrix for immobilizing biorecognition elements. mdpi.com
The principle of detection in these electrochemical biosensors can be based on several mechanisms:
Changes in Film Permeability: The binding of an analyte to the biorecognition element can disrupt the ordered structure of the polydiacetylene film. This disruption can alter the permeability of the film to redox probes present in the solution, leading to a measurable change in the electrochemical signal (e.g., current in cyclic voltammetry or differential pulse voltammetry).
Direct Electron Transfer: In some cases, direct electrical communication can be established between the active site of an immobilized enzyme and the electrode surface. mdpi.com The binding of the substrate to the enzyme can then trigger an electron transfer process that is detected electrochemically.
Impedance Changes: The binding of a target analyte can change the capacitance and resistance at the electrode-solution interface. These changes can be measured using electrochemical impedance spectroscopy (EIS).
The formation of a non-conductive polymer film, such as polydopamine, can be used to create a molecularly imprinted polymer (MIP) on the electrode surface. rug.nl The template molecule is then removed, leaving behind a recognition site. The binding of the target analyte into this site can be detected electrochemically. rug.nl
The modification of electrode surfaces with materials like vertically-ordered mesoporous silica (B1680970) films (VMSF) can enhance the sensitivity of electrochemical sensors by increasing the surface area and promoting the adsorption and electron transfer of the analyte. nih.govmdpi.com
Advanced Sensing Platforms and Micro-/Nanomotors
The application of diynoic acids extends to the development of more complex and dynamic sensing systems, including advanced platforms and micro-/nanomotors. These systems offer enhanced sensitivity, portability, and the potential for active sensing.
Advanced Sensing Platforms:
Microarrays: Diacetylene-based sensors can be fabricated into microarrays on solid substrates, allowing for the simultaneous detection of multiple analytes. umich.edu
Paper-Based Sensors: The use of paper as a substrate for PDA-based sensors offers a low-cost and portable platform for diagnostics. frontiersin.org
Integration with Polymeric Structures: Combining PDAs with polymeric structures like hydrogels can improve the stability and sensitivity of the biosensors. mdpi.com
Micro-/Nanomotors: These are tiny, self-propelled devices that can convert chemical or external energy into mechanical motion. rsc.orgnih.govmagtech.com.cn Polydiacetylene is a material that can be used as the chassis for these motors. rsc.orgresearchgate.net
Propulsion Mechanisms: Enzyme-powered motors are a key area of research, where enzymes attached to the motor catalyze reactions with fuels present in the environment to generate propulsion. rsc.org Other propulsion methods include magnetic fields and ultrasound. magtech.com.cn
Sensing Applications: By functionalizing the surface of these motors with biorecognition elements, they can be transformed into "on-the-move" sensors. rsc.orgresearchgate.net Their autonomous movement allows them to actively seek out and capture target analytes in a sample, potentially leading to faster and more sensitive detection. magtech.com.cn For example, a magnetic nanomotor-based SERS (Surface-Enhanced Raman Spectroscopy) probe can be navigated to a target site for enhanced sensing. nih.gov
The integration of diynoic acid-based materials into these advanced platforms holds significant promise for the future of biosensing, enabling the development of smart, motile, and highly sensitive analytical devices. rsc.org
Immobilization Techniques for Biosensor Fabrication
The performance of a biosensor is critically dependent on the method used to immobilize the biorecognition element onto the transducer surface. nih.govresearchgate.net The goal of immobilization is to create a stable and active layer of bioreceptors that can effectively interact with the target analyte. kaust.edu.sa For biosensors based on this compound, various immobilization techniques can be employed.
Physical Adsorption (Physisorption): This is a simple and gentle method that relies on non-covalent interactions such as van der Waals forces, hydrogen bonds, and electrostatic interactions to attach the biorecognition element to the diacetylene assembly. mdpi.com While easy to perform, it can sometimes lead to random orientation and potential leaching of the biomolecule from the surface. researchgate.net
Covalent Attachment: This method involves the formation of strong, stable covalent bonds between the biorecognition element and the diacetylene monomers or the polymerized PDA. kaust.edu.sa This is often the preferred method as it prevents leaching and provides better control over the orientation of the immobilized molecule. kaust.edu.samdpi.com Common techniques include the use of cross-linkers like glutaraldehyde (B144438) or carbodiimide chemistry to link amine groups on proteins to carboxyl groups on the diacetylene. kaust.edu.saresearchgate.net
Entrapment/Encapsulation: In this approach, the biorecognition element is physically entrapped within a polymeric matrix, such as a hydrogel, which is then coated onto the diacetylene sensor surface. researchgate.net This method can help to maintain the bioactivity of the entrapped molecule.
Self-Assembled Monolayers (SAMs): Diacetylene monomers with appropriate headgroups can form highly ordered self-assembled monolayers on various substrates, such as gold or silica. mdpi.com These SAMs provide a well-defined surface for the subsequent attachment of biorecognition elements.
Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) Techniques: These methods allow for the creation of highly organized single or multiple layers of diacetylene monomers on a solid support. rsc.orgresearchgate.net This precise control over the molecular organization is beneficial for creating highly sensitive sensor surfaces. rsc.org
Table 3: Comparison of Immobilization Techniques
| Immobilization Technique | Advantages | Disadvantages |
| Physical Adsorption | Simple, mild conditions, no chemical modification needed | Weak binding, potential for leaching, random orientation |
| Covalent Attachment | Strong, stable binding, prevents leaching, controlled orientation | Can be harsh, may alter biomolecule activity |
| Entrapment | Mild conditions, protects biomolecule | Potential for diffusion limitations |
| Self-Assembled Monolayers | Highly ordered, controlled thickness and composition | Substrate specific |
| Langmuir-Blodgett/Schaefer | Precise control over layer thickness and organization | Requires specialized equipment, can be time-consuming |
The choice of immobilization technique is crucial and depends on the specific application, the nature of the biorecognition element and the substrate, and the desired performance characteristics of the biosensor. nih.govresearchgate.net
Biochemical Interactions and Molecular Mechanisms
Molecular Recognition and Binding Properties
Molecular recognition is a fundamental process in biology where molecules, through non-covalent interactions, selectively bind to one another. ijacskros.com The binding of a small molecule like nonadeca-6,8-diynoic acid to a biological target, such as a protein or a membrane, is the initial step that triggers a cascade of cellular events. nih.gov This recognition is governed by a combination of factors including shape complementarity, and various intermolecular forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces. ijacskros.comwikipedia.org
The process of a ligand, such as a fatty acid, binding to a protein can induce conformational changes in the protein, altering its activity. nih.gov This "induced fit" model is a common mechanism in molecular recognition. Furthermore, the binding affinity, quantified by the dissociation constant (KD), is a measure of the strength of the interaction between the ligand and its target. mdpi.com A lower KD value indicates a higher binding affinity. mdpi.com While specific binding partners for this compound are not extensively detailed in the provided search results, the principles of molecular recognition provide a framework for understanding how it might interact with its cellular targets.
Membrane Interactions and Permeability Modulation
Cell membranes are dynamic structures primarily composed of a phospholipid bilayer, which acts as a selective barrier controlling the passage of substances into and out of the cell. wikipedia.org The permeability of this membrane is influenced by its composition, particularly the nature of the fatty acid chains in the phospholipids. conductscience.comuvigo.es
The introduction of a fatty acid like this compound into a biological system can lead to its interaction with and potential incorporation into cellular membranes. The long, unsaturated hydrocarbon chain of this compound can intercalate into the lipid bilayer. The presence of the two diyne functions introduces rigidity and a unique linear geometry into the acyl chain, which can disrupt the normal packing of the membrane phospholipids.
This disruption can lead to several effects on the membrane:
Increased Permeability: The altered packing of lipids can create transient pores or increase the free volume within the membrane, leading to an increase in its permeability to ions and other small molecules. conductscience.com Unsaturated fatty acids, in general, tend to increase membrane fluidity and permeability due to the "kinks" in their chains that prevent tight packing. conductscience.comuvigo.es While the diyne unit is linear, its presence can still disrupt the ordered arrangement of saturated fatty acid chains.
Modulation of Fluidity: The incorporation of this compound can alter the fluidity of the membrane. Depending on the existing lipid composition and temperature, this could either increase or decrease fluidity. uvigo.es
Interaction with Membrane Proteins: Changes in the lipid environment of the membrane can affect the function of integral and peripheral membrane proteins, which are crucial for transport, signaling, and enzymatic activity. wikipedia.org
Studies on other polyunsaturated fatty acids have shown that they can significantly alter membrane properties, and it is plausible that this compound exerts some of its biological effects through similar mechanisms. The ability of certain drugs to alter membrane permeability has been linked to their interaction with the phospholipid headgroups or their insertion into the lipid bilayer. nih.gov
Enzyme-Substrate Interactions and Inhibition Studies
Enzymes are biological catalysts that accelerate chemical reactions by binding to specific substrates and facilitating their conversion into products. wikipedia.org The interaction between an enzyme and its substrate is highly specific, often described by a "lock and key" or "induced fit" model. semanticscholar.org Fatty acids can act as both substrates and inhibitors of various enzymes.
While specific enzyme inhibition studies for this compound are not detailed in the provided search results, research on other diynoic fatty acids provides valuable insights. For instance, certain diynoic fatty acids have been shown to be potent inhibitors of enzymes involved in fatty acid metabolism. The diyne functionality can act as a reactive group that can covalently modify the active site of an enzyme, leading to irreversible inhibition.
In the context of its antifungal activity, it is plausible that this compound inhibits enzymes that are essential for fungal growth and survival. nih.govnih.gov For example, it could target enzymes involved in cell wall synthesis, membrane biosynthesis, or key metabolic pathways.
Enzyme inhibition can occur through several mechanisms: wikipedia.org
Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic activity. nih.gov
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Further research is needed to identify the specific enzymes targeted by this compound and to characterize the mechanism of inhibition. Such studies are crucial for understanding its mode of action and for the potential development of new therapeutic agents.
Interaction with Cellular Components at the Molecular Level
Interaction with Nucleic Acids: Some small molecules can bind to DNA or RNA, interfering with processes like replication, transcription, and translation. While there is no direct evidence from the provided search results for this compound interacting with nucleic acids, some flavonoids have been shown to inhibit bacterial DNA synthesis by intercalating with nucleic acid bases. nih.gov The planar regions of the this compound molecule, due to the diyne moiety, could potentially facilitate such interactions.
Interaction with Cytoskeletal Proteins: The cytoskeleton provides structural support to the cell and is involved in various processes like cell division and motility. Alterations in the lipid composition of the cell membrane can indirectly affect the cytoskeleton, which is anchored to the membrane. wikipedia.org
Formation of Lipid Droplets: As a fatty acid, this compound can be incorporated into triglycerides and stored in lipid droplets. This sequestration can serve as a cellular reservoir of the compound and may also modulate lipid metabolism.
The antiviral activity reported for some furan-containing diynoic acids suggests that these compounds may interfere with viral entry, replication, or assembly by interacting with viral or host cellular components. researchgate.net
Structure-Activity Relationship Studies for Diynoic Fatty Acids
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. nih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects.
For diynoic fatty acids, SAR studies have provided valuable insights into the determinants of their antifungal activity. nih.govnih.gov
| Structural Feature | Impact on Antifungal Activity | Example | Reference |
| Position of the Diyne Moiety | The position of the two triple bonds within the fatty acid chain is critical for activity. | 2,6-Hexadecadiynoic acid showed better antifungal activity against Candida albicans than 2,9-hexadecadiynoic acid. | nih.govnih.gov |
| Chain Length | The overall length of the carbon chain influences the lipophilicity of the molecule and its ability to interact with and penetrate cell membranes. | The antifungal activity of fatty acids is often dependent on chain length. | nih.gov |
| Presence of Other Functional Groups | The addition of other functional groups, such as hydroxyl or furan (B31954) moieties, can significantly alter the biological activity profile. | Furan-containing diynoic acids have shown antiviral activity. | researchgate.net |
Future Directions and Research Gaps
Unexplored Synthetic Pathways and Precision Control
While established methods for synthesizing diacetylene carboxylic acids exist, there remains a significant opportunity to explore novel and more efficient synthetic pathways for Nonadeca-6,8-diynoic acid. jlu.edu.cnresearchgate.netjlu.edu.cnacs.org Future research should focus on developing methodologies that offer higher yields, utilize greener solvents and reagents, and provide greater control over purity. mdpi.comejcmpr.com A key challenge lies in achieving precise control over the polymerization process. nist.gov Investigating new initiator systems, polymerization conditions, and the influence of molecular architecture on the resulting polymer properties will be crucial for tailoring the material for specific applications. nist.gov The development of methods for the synthesis of asymmetrically substituted diacetylenes could also lead to polymers with novel and desirable characteristics.
Advanced Spectroscopic Characterization Techniques for Polymeric Forms and Assemblies
The distinct colorimetric transition of polydiacetylenes from blue to red in response to external stimuli is a hallmark of this class of materials. rsc.orgrsc.org While UV-Vis and Raman spectroscopy are commonly used to characterize these changes, there is a need to employ more advanced spectroscopic techniques to gain a deeper understanding of the structural and electronic dynamics at play. rsc.orgnih.govresearchgate.net
Techniques such as fluorescence yield near-edge spectroscopy (FYNES) can provide direct and simultaneous measurement of monomer-to-polymer conversion. nist.gov Solid-state NMR and advanced mass spectrometry techniques could offer unprecedented insight into the molecular packing and conformation of the polymer chains in both the blue and red phases. acs.org Cryo-electron microscopy could be employed to visualize the morphology of self-assembled structures like vesicles and nanotubes at high resolution. A comprehensive understanding of the relationship between molecular structure and optical properties is essential for the rational design of next-generation PDA-based materials. acs.org
| Spectroscopic Technique | Information Gained |
| UV-Visible Spectroscopy | Monitors the blue-to-red color transition by observing changes in absorption maxima (blue phase ~640 nm, red phase ~540 nm). oup.com |
| Raman Spectroscopy | Provides information on the vibrational modes of the conjugated backbone, confirming polymerization and characterizing the ene-yne structure. nih.gov |
| Fluorescence Spectroscopy | Detects the emergence of fluorescence as the polymer transitions from the non-fluorescent blue phase to the fluorescent red phase. mdpi.com |
| FTIR Spectroscopy | Characterizes the chemical bonds and functional groups present, and can provide insights into molecular orientation and intermolecular interactions. nih.govoup.com |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states of atoms on the surface of PDA assemblies. researchgate.netrsc.org |
Rational Design of Multi-Stimuli Responsive Systems
Polydiacetylenes are well-known for their response to a variety of stimuli, including heat, pH, and mechanical stress. rsc.orgfurman.edu A significant area for future research is the rational design of systems based on this compound that can respond to multiple stimuli in a controlled and predictable manner. rsc.orgbgu.ac.ilnih.gov This could be achieved by incorporating other stimuli-responsive moieties into the diacetylene monomer or by co-assembling this compound with other functional molecules. rsc.orgrsc.org For instance, the integration of photo-switchable molecules could lead to materials that exhibit both thermo- and photochromism. The development of such multi-stimuli responsive systems would greatly expand the applicability of PDAs in areas like smart coatings, sensors, and information storage. bgu.ac.ilnih.gov
Expanding the Scope of Biosensing Applications with Diyne-Based Platforms
The colorimetric and fluorogenic response of polydiacetylenes to biological interactions has made them attractive materials for biosensor development. mdpi.comnih.govfrontiersin.orgmdpi.comresearchgate.net Future research should focus on expanding the scope of these applications beyond the current state-of-the-art. This includes the development of highly specific and sensitive sensors for a wider range of analytes, such as pathogens, toxins, and disease biomarkers. nih.govmdpi.comresearchgate.net
A key challenge is to overcome the issue of non-specific binding. nih.gov The fabrication of mixed polydiacetylene surfaces with specific recognition elements can significantly improve selectivity. nih.gov Furthermore, the integration of PDA-based sensors into microfluidic devices and strip-type formats holds great promise for the development of portable and user-friendly diagnostic tools. nih.govmdpi.com The creation of three-dimensional networked PDA structures can also enhance sensor stability and performance. frontiersin.org
| Biosensing Application | Target Analyte | Detection Principle |
| Pathogen Detection | Bacteria, Viruses | Colorimetric change upon interaction of the PDA with microbial components. researchgate.net |
| Enzyme Activity Assays | Phospholipase A2 | Colorimetric transition induced by enzymatic catalysis at the vesicle surface. psu.edu |
| Toxin Detection | Various toxins | Specific binding events leading to a blue-to-red color change. mdpi.com |
| Biomarker Detection | Microalbuminuria | Distinctive colorimetric signals for disease-related biomarkers. nih.gov |
In-depth Mechanistic Studies of Biochemical Modulations
While the colorimetric response of polydiacetylenes to biochemical stimuli is well-documented, the underlying mechanisms are not yet fully understood. frontiersin.orgu-tokyo.ac.jpacs.org It is generally accepted that perturbations of the polymer side chains, caused by interactions with analytes, lead to conformational changes in the conjugated backbone, resulting in the observed color transition. furman.edu However, a more detailed picture of these processes at the molecular level is needed.
Future research should employ a combination of experimental techniques and computational modeling to elucidate the precise nature of these interactions. For example, studying the effect of antimicrobial peptides on PDA vesicles can provide insights into how membrane disruption triggers a colorimetric response. u-tokyo.ac.jpacs.org Understanding these mechanisms is crucial for the rational design of more sensitive and selective biosensors. psu.edu The role of lipid phase transitions in mediating the color change is another area that warrants further investigation. u-tokyo.ac.jpacs.org
Sustainable Production and Green Chemistry Approaches
The development of sustainable and environmentally friendly methods for the production of this compound and its subsequent polymerization is a critical area for future research. This aligns with the broader principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances. mdpi.comejcmpr.com
Exploring biosynthetic pathways for the production of long-chain fatty acids containing diyne functionalities is a promising avenue. rsc.orgnih.govasm.orgrsc.org Leveraging enzymatic processes could offer a more sustainable alternative to traditional chemical synthesis. nih.govrsc.org Furthermore, the use of environmentally benign solvents and solvent-free reaction conditions for polymerization should be prioritized. mdpi.comejcmpr.com The development of efficient and clean methods for the synthesis of diacetylene-containing compounds will be essential for the large-scale and environmentally responsible production of these versatile materials. researchgate.net
Q & A
Q. How can researchers design experiments to probe the biological activity of this compound derivatives?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition studies) with IC determination. Pair with cytotoxicity assays (e.g., MTT on HEK-293 cells) to evaluate selectivity. Include positive/negative controls and dose-response curves (log-scale concentrations) .
Q. What strategies mitigate biases in interpreting spectral data for structurally similar derivatives?
- Methodological Answer : Apply blind analysis protocols, where spectra are interpreted without prior knowledge of sample identity. Use principal component analysis (PCA) to differentiate spectral clusters. Cross-validate with independent techniques like X-ray crystallography .
Q. How should researchers address uncertainties in quantitative analysis of trace impurities?
Q. What methodologies are effective for studying the compound’s role in supramolecular assemblies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
